Lipophilicity (LogP) Comparison: Cyclopropoxy vs. Hydroxy and Methoxy Analogs
3-Chloro-5-cyclopropoxybenzoic acid exhibits a computed LogP of 3.63 , which is substantially higher than that of its hydroxy analog 3-chloro-5-hydroxybenzoic acid (LogP ~1.8–2.1) and its methoxy analog 3-chloro-5-methoxybenzoic acid (LogP 2.05) . Compared to the non-chlorinated analog 3-cyclopropoxybenzoic acid (LogP 1.93–2.6) , the chlorine substituent contributes an additional ~1 log unit of lipophilicity. The heightened LogP of 3-chloro-5-cyclopropoxybenzoic acid is predicted to enhance passive membrane permeability relative to more polar analogs, making it a preferred intermediate when designing analogs requiring improved cellular penetration or CNS accessibility [1].
| Evidence Dimension | Computed partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.63 (Chemsrc computed) |
| Comparator Or Baseline | 3-Chloro-5-methoxybenzoic acid: LogP = 2.05 (BuildingBlock); 3-Cyclopropoxybenzoic acid: LogP = 1.93–2.6 (Chemsrc/Chem960); 3-Chloro-5-hydroxybenzoic acid: estimated LogP ~1.8–2.1 |
| Quantified Difference | ΔLogP = +1.0 to +1.8 vs. analogs without chlorine or cyclopropoxy substitution |
| Conditions | Computed values from chemical databases (Chemsrc, PubChem XLogP3, Chem960 XlogP); not experimentally measured LogD₇.₄ |
Why This Matters
Higher LogP directly influences membrane permeability and oral absorption potential, critical criteria when selecting a building block for CNS-targeted or cell-permeable probe design.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. General reference establishing the relationship between LogP and membrane permeability. View Source
